molecular formula C9H16S2 B14257715 2-(Pent-3-en-1-yl)-1,3-dithiane CAS No. 241819-10-3

2-(Pent-3-en-1-yl)-1,3-dithiane

Cat. No.: B14257715
CAS No.: 241819-10-3
M. Wt: 188.4 g/mol
InChI Key: BUYFGQKVMFDVEF-UHFFFAOYSA-N
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Description

2-(Pent-3-en-1-yl)-1,3-dithiane is a specialized 1,3-dithiane derivative of interest in synthetic organic chemistry. The 1,3-dithiane group is widely recognized for its dual utility as a protecting group for carbonyl compounds and as a masked acyl anion equivalent in umpolung reactivity . This compound can be prepared by the acid-catalyzed thioacetalization of a corresponding carbonyl precursor with 1,3-propanedithiol . The pendant pent-3-en-1-yl chain introduces a site of unsaturation, providing a versatile handle for further synthetic elaboration through reactions such as cross-coupling or oxidation. Researchers may employ this compound in the synthesis of complex molecules, leveraging the 1,3-dithiane unit for the reversible protection of carbonyl groups or for carbon-carbon bond formation via deprotonation and alkylation at the C2 position . The pentenyl side chain could also be explored in metathesis reactions to construct more complex architectures. This product is intended for research applications as a chemical synthon and is strictly for laboratory use. It is not intended for human or veterinary use.

Properties

CAS No.

241819-10-3

Molecular Formula

C9H16S2

Molecular Weight

188.4 g/mol

IUPAC Name

2-pent-3-enyl-1,3-dithiane

InChI

InChI=1S/C9H16S2/c1-2-3-4-6-9-10-7-5-8-11-9/h2-3,9H,4-8H2,1H3

InChI Key

BUYFGQKVMFDVEF-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC1SCCCS1

Origin of Product

United States

Preparation Methods

Deprotonation and Alkylation of 1,3-Dithiane

The traditional route involves generating 2-lithio-1,3-dithiane via deprotonation with strong bases such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) in tetrahydrofuran (THF) at low temperatures (–78°C). Subsequent reaction with alkyl halides proceeds through an SN2 mechanism for primary electrophiles, while sterically hindered substrates may involve single-electron transfer (SET) pathways. For example:

$$
\text{2-Lithio-1,3-dithiane} + \text{Pent-3-en-1-yl iodide} \rightarrow \text{2-(Pent-3-en-1-yl)-1,3-dithiane} + \text{LiI}
$$

This method offers predictable regiochemistry but requires stringent anhydrous conditions and cryogenic temperatures. Yields for analogous alkylations range from 65% to 89%, depending on the electrophile’s steric profile.

Limitations and Side Reactions

Competitive elimination pathways may arise with β-branched alkyl halides, leading to alkene byproducts. Additionally, the lithio intermediate’s sensitivity to protic impurities necessitates careful substrate drying and inert atmosphere maintenance.

Modern Catalytic Approaches

Transition Metal-Mediated Alkyne Insertion

A patent by CN104710404A discloses a scalable method for substituted 1,3-dithianes using 2-chloro-1,3-dithiane and alkynes in the presence of Lewis acids (e.g., FeCl3, NiCl2) and alcohols. The general reaction proceeds as follows:

$$
\text{2-Chloro-1,3-dithiane} + \text{HC≡C-(CH}2\text{)}2\text{CH}2\text{CH}3 \xrightarrow{\text{FeCl}_3/\text{MeOH}} \text{2-(Pent-3-en-1-yl)-1,3-dithiane} + \text{HCl}
$$

Key advantages include:

  • Solvent Flexibility : 1,2-Dichloroethane or dichloromethane as reaction media.
  • Catalyst Diversity : FeCl3 (5 mol%) or NiCl2 (10 mol%) with methanol or n-propanol as co-catalysts.
  • Temperature Range : 45–80°C, enabling reactions without cryogenic setups.

Optimization Parameters

  • Catalyst Loading : Increasing NiCl2 from 5 mol% to 10 mol% improves yields from 66% to 85% for aryl-substituted dithianes.
  • Reaction Time : 5–24 hours, with longer durations favoring complete conversion of sterically demanding alkynes.
  • Workup : Column chromatography (silica gel, petroleum ether:ethyl acetate = 50:1) achieves >95% purity.

Comparative Analysis of Synthetic Routes

Parameter Classical Alkylation Catalytic Alkyne Insertion
Reagents n-BuLi, alkyl halides 2-Chloro-1,3-dithiane, alkynes
Catalyst None FeCl3, NiCl2
Temperature –78°C to 0°C 45–80°C
Yield Range 65–89% 66–89%
Functional Tolerance Low (sensitive to H2O/O2) Moderate (tolerates alcohols)

Mechanistic Insights into Alkyne Insertion

The FeCl3-catalyzed reaction likely proceeds through a Lewis acid-mediated activation of 2-chloro-1,3-dithiane, facilitating nucleophilic attack by the alkyne. Methanol acts as a proton shuttle, stabilizing intermediates and suppressing oligomerization. For nickel-catalyzed variants, a oxidative addition/reductive elimination cycle may involve transient Ni(0)/Ni(II) species, though detailed mechanistic studies remain sparse.

Stereochemical Considerations

The pent-3-en-1-yl group introduces a stereogenic center at C2 of the dithiane ring. Classical alkylation with chiral alkyl halides proceeds with inversion of configuration (SN2), while catalytic methods may produce racemic mixtures due to radical intermediates. Asymmetric catalysis using chiral ligands (e.g., BINAP) remains unexplored for this substrate but could enhance enantioselectivity.

Scalability and Industrial Relevance

The CN104710404A protocol demonstrates gram-scale synthesis with minimal yield attrition, highlighting its industrial potential. In contrast, classical lithiation requires specialized equipment for low-temperature processing, limiting large-scale applications.

Spectroscopic Characterization

While specific data for 2-(pent-3-en-1-yl)-1,3-dithiane are unavailable, analogous compounds exhibit:

  • 1H NMR : δ 2.8–3.2 (m, 4H, S–CH2–S), 5.2–5.5 (m, 2H, CH2=CH).
  • 13C NMR : δ 26–28 (S–CH2–S), 125–130 (CH2=CH).

Emerging Methodologies

Recent advances in photoredox catalysis and electrochemical synthesis could enable novel disconnections. For instance, visible-light-mediated C–H functionalization might bypass prefunctionalized substrates, though no published applications to 1,3-dithianes exist yet.

Chemical Reactions Analysis

Types of Reactions

2-(Pent-3-en-1-yl)-1,3-dithiane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, Raney nickel

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, hydrocarbons

    Substitution: Various substituted dithianes

Mechanism of Action

The mechanism of action of 2-(Pent-3-en-1-yl)-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, making it a valuable intermediate in organic synthesis. The compound’s interactions with molecular targets and pathways depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2-(Pent-3-en-1-yl)-1,3-dithiane

Compound Name Molecular Formula Substituent Type LogP/PSA Biological/Reactivity Notes Reference ID
2-(Hydroxymethyl)-2-(4'-methyl-3'-pentenyl)-1,3-dithiane C₁₁H₂₀OS₂ Hydroxymethyl + alkenyl LogP: 3.29; PSA: 70.83 High lipophilicity; potential drug scaffold
2-(3-Fluorophenyl)-1,3-dithiane C₁₀H₁₁FS₂ Aromatic (fluorophenyl) Molar Mass: 214.32 Enhanced electronic effects from fluorine
2-(2-Phenylethenyl)-1,3-dithiane C₁₂H₁₄S₂ Styryl (conjugated system) LogP: 3.90; PSA: 50.6 Extended π-system for reactivity tuning
2-(2,2-Dimethylpropanoyl)-1,3-dithiane C₉H₁₆OS₂ Ketone-functionalized Reactivity in nucleophilic additions
2-Trimethylsilyl-1,3-dithiane C₇H₁₄S₂Si Silicon-containing Density: 1.014 g/cm³ Lewis base catalyst in carbonyl additions

Substituent Effects on Reactivity and Properties

Electron-Donating vs. Electron-Withdrawing Groups

  • Styryl Groups (e.g., 2-(2-phenylethenyl)-1,3-dithiane): Conjugated systems increase π-electron density, favoring cycloaddition reactions or radical stabilization .

Polar Functional Groups

  • Hydroxymethyl and Ketone Derivatives: Compounds like 2-(hydroxymethyl)-2-(4'-methyl-3'-pentenyl)-1,3-dithiane exhibit higher polarity (PSA = 70.83), impacting solubility and bioavailability . In contrast, ketone-functionalized dithianes (e.g., 2-(2,2-dimethylpropanoyl)-1,3-dithiane) serve as intermediates in nucleophilic acyl substitutions .

Steric and Steroelectronic Effects

  • Trimethylsilyl Substituents : The bulky trimethylsilyl group in 2-trimethylsilyl-1,3-dithiane facilitates Lewis base-catalyzed additions to carbonyl compounds by stabilizing transition states through steric and electronic modulation .

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(Pent-3-en-1-yl)-1,3-dithiane derivatives in thioacetalization reactions?

  • Methodological Answer : The compound and its analogs can be synthesized via thioacetalization using odorless α-oxoketene dithioacetals as 1,3-propanedithiol equivalents. For example, 3-(1,3-dithian-2-ylidene)-pentane-2,4-dione and 2-[2-chloro-1-(1-chlorovinyl)-allylidene]-1,3-dithiane are prepared by reacting α-oxoketene dithioacetals with aldehydes or ketones under mild conditions. These derivatives avoid the foul odor of traditional 1,3-propanedithiol and enable efficient protection of carbonyl groups in sensitive substrates. Reaction optimization includes solvent selection (e.g., CH₂Cl₂), stoichiometric control, and monitoring via TLC or NMR .

Q. How is the crystal structure of 1,3-dithiane derivatives characterized, and what conformational features are observed?

  • Methodological Answer : Single-crystal X-ray diffraction is the primary method for structural elucidation. For instance, 2-(3-bromophenyl)-1,3-dithiane adopts a chair conformation with the 1,3-dithiane ring’s 1,4-carbon atoms positioned above and below the plane. The bromophenyl substituent forms an 86.38° dihedral angle with the dithiane ring, suggesting near-mirror symmetry. Weak intermolecular C–H⋯π interactions stabilize the crystal lattice. Researchers should note that substituent steric effects and electronic properties influence ring puckering and packing .

Advanced Research Questions

Q. How can computational methods like DFT resolve thermodynamic and mechanistic ambiguities in halogenation reactions of 1,3-dithiane derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations are critical for studying reaction pathways and isomer stability. For example, S-diiodine adducts of 1,3-dithiane exist as axial and equatorial isomers, with DFT revealing their relative stabilities (ΔG ~2–3 kcal/mol). Solvent effects (e.g., polar vs. nonpolar) and iodine-dithiane bond dissociation energies can be modeled to predict regioselectivity. Researchers should compare computed vibrational spectra (IR/Raman) with experimental data to validate adduct configurations .

Q. What strategies address contradictions in reaction yields when modifying 1,3-dithiane substituents for trifluoromethylthiolation?

  • Methodological Answer : Low yields in trifluoromethylthiolation (e.g., 8–10% for 2-(trifluoromethylthio)-1,3-dithiane) often arise from competing side reactions. Systematic analysis via GC-MS and in situ NMR can identify byproducts like bis-(trifluoromethyl)disulfide. Optimizing reaction conditions (e.g., lower temperatures, controlled stoichiometry of CF₃SCl) and using lithiated intermediates (e.g., 2-lithio-1,3-dithiane) may suppress undesired pathways. Cross-referencing with analogous systems (e.g., bis-(propylthio)methane reactions) provides mechanistic insights .

Q. How does 1,3-dithiane act as a protecting group in synthesizing mutagenic nitrosamine derivatives like NNK-4-OAc?

  • Methodological Answer : 1,3-Dithiane protects ketones during multi-step syntheses. For NNK-4-OAc, the ketone group of OPB (4-oxo-4-(3-pyridyl)butanal) is protected as 2-[3-acetoxy-3-(methylnitrosamino)propan-1-yl]-1,3-dithiane. Deprotection is achieved via N-chlorosuccinimide in buffered acetonitrile. Researchers must validate intermediates using LC-MS and isotopic labeling (e.g., ¹³C/²H) to track reaction fidelity. Contaminants from incomplete deprotection require rigorous purification (e.g., silica gel chromatography) .

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